(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol
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Overview
Description
(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[310]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the bicyclic core, which can then be further functionalized to introduce the benzyloxy and tert-butoxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The benzyloxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol apart from these similar compounds is its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H26O3 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-4-[(2-methylpropan-2-yl)oxy]-5-(phenylmethoxymethyl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C18H26O3/c1-17(2,3)21-16-9-15(19)14-10-18(14,16)12-20-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3/t14-,15-,16+,18+/m1/s1 |
InChI Key |
IJHNHTBGEIQMFA-CBZIJGRNSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H]([C@@H]2[C@]1(C2)COCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC1CC(C2C1(C2)COCC3=CC=CC=C3)O |
Origin of Product |
United States |
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